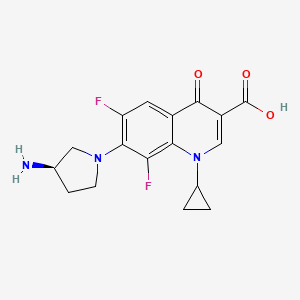
4-Cyano-5-methoxy-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-5-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H6N2O5 It is characterized by the presence of a cyano group (-CN), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-methoxy-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-cyano-5-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-5-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Cyano-5-methoxy-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Carboxy-5-methoxy-2-nitrobenzoic acid.
Applications De Recherche Scientifique
4-Cyano-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyano-5-methoxy-2-nitrobenzoic acid depends on its interaction with molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
4-Cyano-5-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Methoxy-2-nitrobenzoic acid: Lacks the cyano group, affecting its overall chemical properties and applications.
4-Cyano-2-nitrobenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness: 4-Cyano-5-methoxy-2-nitrobenzoic acid is unique due to the combination of the cyano, methoxy, and nitro groups on the benzoic acid core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1807033-58-4 |
|---|---|
Formule moléculaire |
C9H6N2O5 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
4-cyano-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O5/c1-16-8-3-6(9(12)13)7(11(14)15)2-5(8)4-10/h2-3H,1H3,(H,12,13) |
Clé InChI |
KHJNXZICQINCBW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


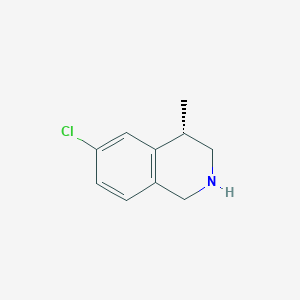
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)
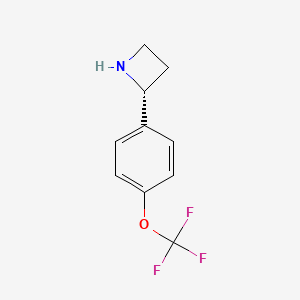
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)

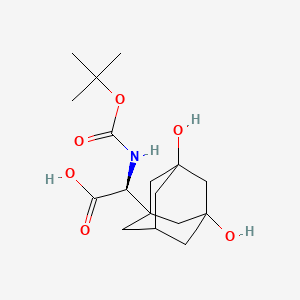

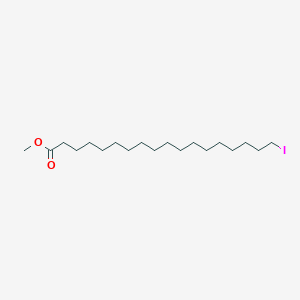


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)
